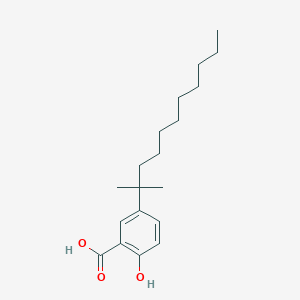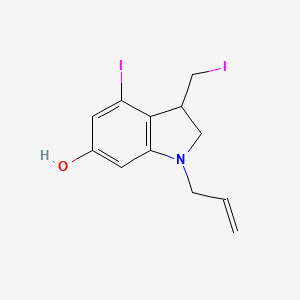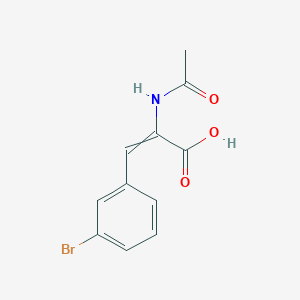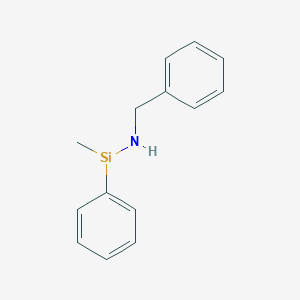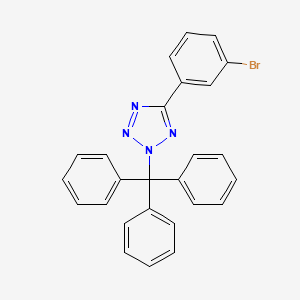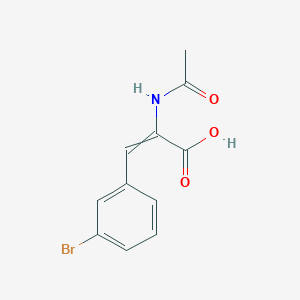
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- is a synthetic organic compound with a complex structure. It is characterized by the presence of a propenoic acid moiety, an acetylamino group, and a bromophenyl group. The (2Z)- configuration indicates the specific geometric isomer of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce the bromine atom at the desired position on the aromatic ring.
Acetylation: The brominated intermediate is then acetylated to introduce the acetylamino group.
Propenoic Acid Formation: The final step involves the formation of the propenoic acid moiety through a series of reactions, including condensation and isomerization to achieve the (2Z)- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions due to its specific functional groups.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions. The propenoic acid moiety can participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Propenoic acid, 2-(amino)-3-(3-bromophenyl)-, (2Z)-
- **2-Propenoic acid, 2-(acetylamino)-3-(4-bromophenyl)-, (2Z)-
- **2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)-
Uniqueness
The uniqueness of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- lies in its specific combination of functional groups and geometric configuration. The presence of the bromine atom at the 3-position of the phenyl ring, along with the (2Z)- configuration, imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
186803-03-2 |
|---|---|
Formule moléculaire |
C11H10BrNO3 |
Poids moléculaire |
284.11 g/mol |
Nom IUPAC |
2-acetamido-3-(3-bromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10BrNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14)(H,15,16) |
Clé InChI |
HSTHWJSAQFEPOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=CC1=CC(=CC=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
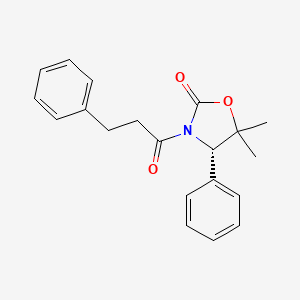
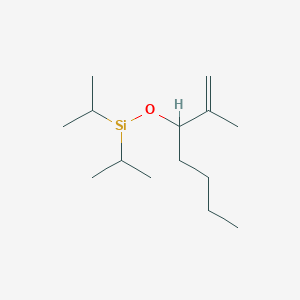
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
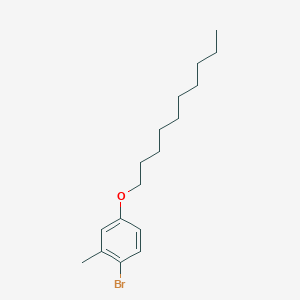

![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)
